

An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1337917

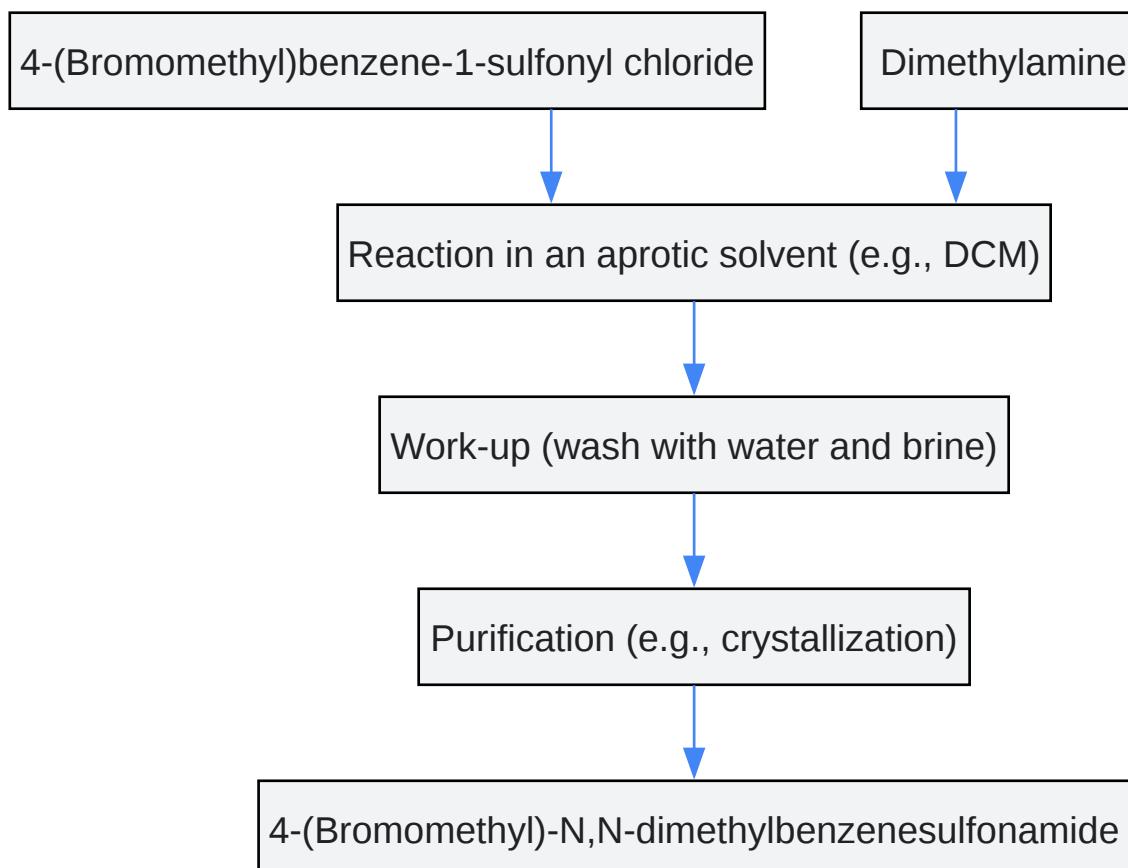
[Get Quote](#)

CAS Number: 3446-91-1

This technical guide provides a comprehensive overview of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block.

Chemical and Physical Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a solid organic compound valued for its reactive bromomethyl group, making it a crucial reagent in the synthesis of more complex molecules.^[1] Below is a summary of its key physical and chemical properties.


Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ BrNO ₂ S	[1]
Molecular Weight	278.17 g/mol	[2]
CAS Number	3446-91-1	[3]
Appearance	Solid	[2] [3]
Melting Point	113 to 114°C	[3]
Purity	≥95%	[2]
Solubility	Soluble in various organic solvents.	[4]
Storage Temperature	2-8°C, under an inert atmosphere.	[5] [6]
InChI Key	KTFSQBCKLKHZRU-UHFFFAOYSA-N	[2]
SMILES	CN(C)S(=O)(=O)c1ccc(CBr)cc1	

Synthesis and Reactivity

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is typically synthesized from a precursor, 4-(bromomethyl)benzene-1-sulfonyl chloride, through a reaction with dimethylamine. The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, allowing for the introduction of diverse functional groups.[\[1\]](#)

General Synthetic Workflow

The synthesis of sulfonamide derivatives from sulfonyl chlorides is a well-established method in organic chemistry. The general workflow for the preparation of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** is depicted below.

[Click to download full resolution via product page](#)

*General synthetic workflow for **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**.*

Experimental Protocol: Synthesis of Benzenesulfonamide Derivatives

The following is a general protocol for the synthesis of benzenesulfonamide derivatives, which can be adapted for the synthesis of the title compound.

Materials:

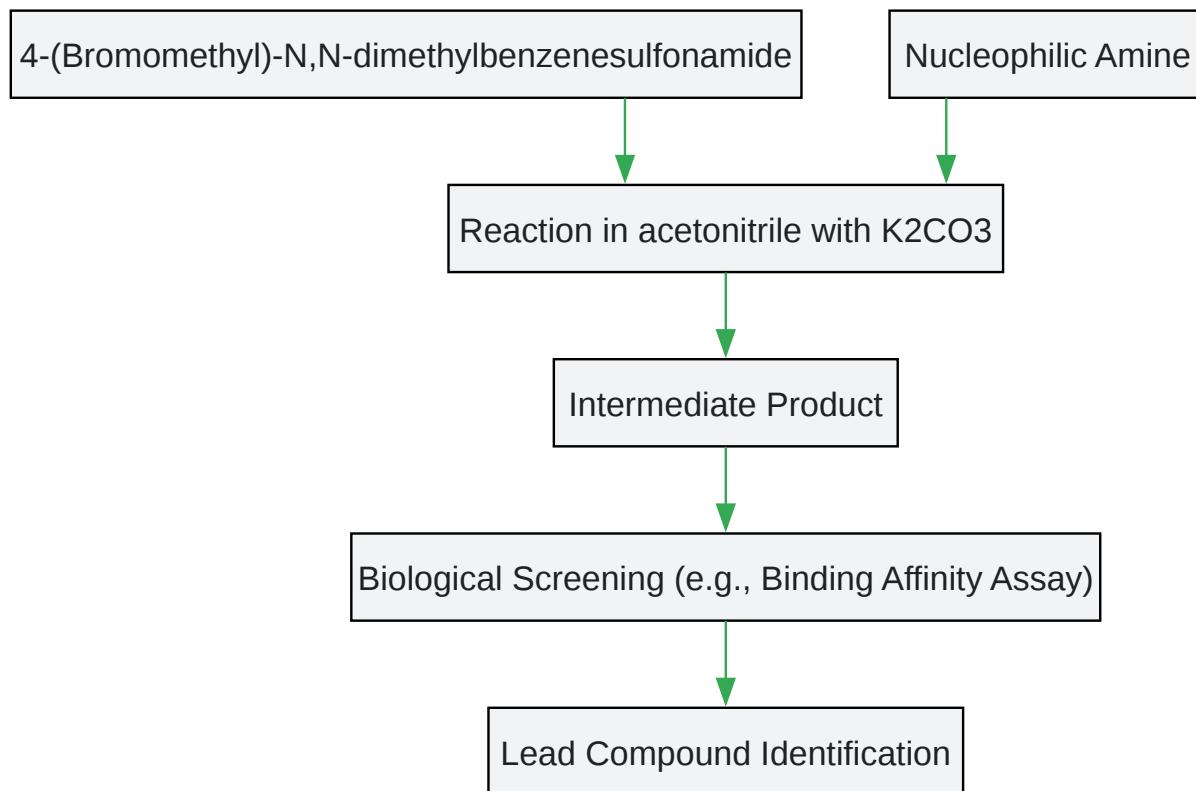
- 4-(bromomethyl)benzene-1-sulfonyl chloride
- Appropriate amine (e.g., dimethylamine)
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$)

- Water
- Brine

Procedure:

- Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.
- Add the desired amine (2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for a period ranging from 2 hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and then with brine.
- Dry the combined organic layers over anhydrous magnesium sulfate (MgSO_4).
- Concentrate the solution to obtain the crude product, which typically presents as an off-white solid.^[3]
- Further purification can be achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry


4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide serves as a critical building block in the development of novel therapeutic agents.^[1] Its derivatives have been explored for various biological activities, most notably as inhibitors of the chemokine receptor type 4 (CXCR4).

Role in the Synthesis of CXCR4 Inhibitors

The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a significant role in cancer metastasis.^[3] Consequently, the development of CXCR4 antagonists is a promising strategy for cancer therapy. Benzenesulfonamide derivatives synthesized from **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** have shown high potency as CXCR4 inhibitors.^[3]

General Workflow for CXCR4 Inhibitor Synthesis

The synthesis of CXCR4 inhibitors often involves a multi-step process starting from a 4-(bromomethyl)benzenesulfonamide derivative. A generalized workflow is illustrated below.

[Click to download full resolution via product page](#)

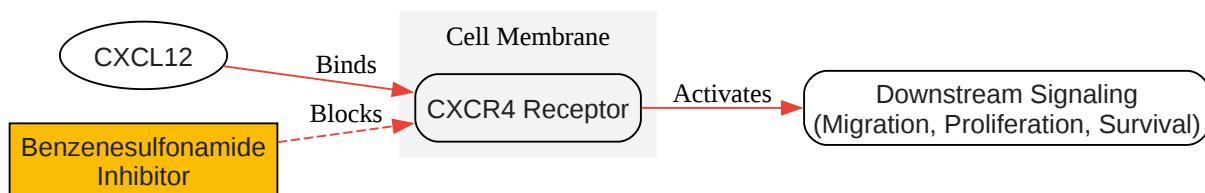
General workflow for the synthesis and screening of CXCR4 inhibitors.

Experimental Protocol: Synthesis of CXCR4 Antagonists

The following is a general protocol for the synthesis of CXCR4 antagonists from a 4-(bromomethyl)benzenesulfonamide intermediate.

Materials:

- 4-(bromomethyl)benzenesulfonamide derivative (e.g., **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**)


- Amine
- Potassium carbonate (K_2CO_3)
- Acetonitrile

Procedure:

- Dissolve the 4-(bromomethyl)benzenesulfonamide derivative (1 equivalent) in acetonitrile.
- Add potassium carbonate (K_2CO_3) (2 equivalents) to the solution.
- Add the desired amine (1 equivalent) to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.[3]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, the product can be isolated and purified using standard laboratory techniques.

CXCR4 Signaling Pathway Inhibition

The CXCR4 signaling pathway is implicated in cell migration, proliferation, and survival, all of which are critical processes in cancer metastasis.[3] The benzenesulfonamide-based inhibitors developed from **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** act by blocking the interaction between CXCL12 and the CXCR4 receptor, thereby inhibiting these downstream signaling events.

[Click to download full resolution via product page](#)

Simplified diagram of CXCR4 signaling inhibition.

Safety and Handling

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated area or a fume hood, using personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[3]

Conclusion

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of potent CXCR4 inhibitors with potential applications in cancer therapy. The synthetic protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their own research and development endeavors. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337917#4-bromomethyl-n-n-dimethylbenzenesulfonamide-cas-number-3446-91-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com